molecular formula C23H27N5O3 B2457077 3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea CAS No. 877812-05-0

3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B2457077
CAS No.: 877812-05-0
M. Wt: 421.501
InChI Key: MTJLEZKSOUWDDT-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-18-13-11-17(12-14-18)28(23(29)24-19-8-5-6-9-20(19)31-2)16-22-26-25-21-10-4-3-7-15-27(21)22/h5-6,8-9,11-14H,3-4,7,10,15-16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJLEZKSOUWDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4OC_{17}H_{18}N_{4}O with a molecular weight of approximately 294.36 g/mol. The structure features methoxy groups on phenyl rings and a triazole-azepine scaffold which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer properties, antioxidant effects, and potential neuropharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : Various derivatives of triazole compounds have shown promising results in inhibiting cancer cell proliferation. In particular, compounds with methoxy substitutions were noted for their enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective growth inhibition .
  • Mechanism of Action : Research suggests that these compounds induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes. An increase in the Bax/Bcl-2 ratio was observed, promoting apoptotic pathways in treated cells .

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed using DPPH radical scavenging assays. Compounds containing similar structural motifs demonstrated notable antioxidant activity with IC50 values indicating effective free radical scavenging capabilities .

Neuropharmacological Effects

Some studies have explored the neuroprotective potential of triazole derivatives. These investigations typically involve models for assessing anticonvulsant activity and neuroprotection against oxidative stress-induced neuronal damage.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Triazole DerivativesAnticancerSignificant cytotoxicity against MDA-MB-231 cells; induced apoptosis via Bax/Bcl-2 modulation.
Thiadiazine CompoundsAntioxidantNotable DPPH scavenging activity; IC50 = 16.97 µg/mL.
Various Triazole CompoundsNeuropharmacologicalEvaluated anticonvulsant properties in picrotoxin-induced models; demonstrated protective effects against oxidative stress.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties:

Antimicrobial Activity

Research indicates that derivatives of triazole and azepine structures possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to 3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea have shown efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The triazole moiety in the compound is particularly noted for its antifungal activity. Studies have demonstrated that related compounds exhibit potent antifungal effects against pathogens such as Candida albicans and Aspergillus spp. .

Anti-inflammatory Effects

The hybrid structure of triazole and azepine may confer anti-inflammatory properties. Research into similar compounds has shown potential as non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be explored for treating inflammatory conditions .

Neuroprotective Effects

Recent studies have indicated that triazole derivatives can act as neuroprotectants. The presence of the azepine ring may enhance this effect by modulating neurotransmitter systems .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to this compound:

StudyFindings
Yang et al. (2020)Synthesized triazole derivatives with enhanced antibacterial activity against resistant strains .
MDPI Research (2023)Investigated fused triazole-azepine hybrids showing promising anti-inflammatory properties in vitro .
PMC Article (2020)Reviewed the broad spectrum of bioactivities exhibited by 1,2,4-triazoles including neuroprotective effects .

Q & A

Q. Table 1: Bioactivity of Structural Analogs

Compound SubstituentReceptor Binding Affinity (Ki, nM)Solubility (mg/mL)
4-Chlorophenyl12.3 ± 1.20.45
4-Methoxyphenyl (Target Compound)8.9 ± 0.80.32
Naphthalene25.6 ± 2.10.12
Data adapted from interaction studies in .

Advanced: Designing experiments to elucidate the mechanism of action

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H-labeled antagonists) to quantify affinity for neurotransmitter receptors .
  • Enzyme Inhibition Profiling : Screen against kinase panels (e.g., EGFR, MAPK) to identify off-target effects .
  • In Silico Docking : Molecular docking with AutoDock Vina to predict binding modes in ATP-binding pockets .
  • Pharmacokinetic Studies : Use LC-MS/MS to track metabolite formation in plasma and tissues .

Advanced: Strategies to improve solubility for in vivo studies

Methodological Answer:

  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
  • Structural Modification : Introduce hydrophilic groups (e.g., sulfonate or tetrazole) at non-critical positions .
  • Co-Solvent Systems : Test mixtures of ethanol/Cremophor EL (1:4 v/v) for intravenous administration .

Advanced: Addressing reproducibility challenges in scaled-up synthesis

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track intermediate formation .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stirring rate, catalyst batch) .
  • Membrane Separation : Purify intermediates via nanofiltration to remove byproducts before urea coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.